molecular formula C20H18FN5O4 B2503132 N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008089-26-6

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2503132
CAS No.: 1008089-26-6
M. Wt: 411.393
InChI Key: BNZBTXCECMTAIU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-ethoxyphenyl ring.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-2-30-15-9-5-13(6-10-15)22-16(27)11-25-18-17(23-24-25)19(28)26(20(18)29)14-7-3-12(21)4-8-14/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZBTXCECMTAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. Key steps include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the ethoxyphenyl group: This step often involves nucleophilic substitution reactions.

    Introduction of the fluorophenyl group: This can be done using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several triazole- and acetamide-containing derivatives. Key comparisons include:

Compound Key Structural Differences Physicochemical Properties
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide Chloro-fluoro substitution at phenyl; 2,3-dimethylphenyl acetamide Higher logP (lipophilicity) due to methyl groups; reduced solubility in polar solvents.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole core instead of pyrrolo-triazole; pyridine linker Enhanced planarity for π-π stacking; moderate aqueous solubility due to pyridine nitrogen.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core with chloro and cyano groups; simpler acetamide side chain Lower molecular weight (MW: 326.1); higher volatility and metabolic instability.

Electronic and Steric Effects

  • The 4-ethoxyphenyl group in the target compound introduces electron-donating effects via the ethoxy substituent, enhancing resonance stabilization compared to electron-withdrawing groups (e.g., chloro in ). This may improve binding affinity in hydrophobic pockets .
  • The pyrrolo-triazole core’s fused ring system provides rigidity, reducing conformational flexibility compared to the imidazo-thiazole derivative . This rigidity may limit off-target interactions but could reduce adaptability to diverse binding sites.

Bioactivity Trends

  • Triazole-acetamide hybrids : Demonstrated kinase inhibitory activity (e.g., JAK2/STAT3 pathways) due to hydrogen bonding with the triazole nitrogen and hydrophobic interactions with aryl groups .
  • Chloro/fluoro-substituted analogs: Enhanced metabolic stability compared to non-halogenated derivatives, as seen in insecticidal pyrazole derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activities. The compound is characterized by its unique structure that includes a pyrrolo-triazole moiety which is known to exhibit various pharmacological effects. This article delves into the biological activity of this compound, synthesizing available data from diverse sources.

  • Molecular Formula : C20H18FN5O4
  • Molecular Weight : 411.39 g/mol
  • XLogP3-AA : 2.2
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 7

These properties suggest that the compound has moderate lipophilicity and potential for interaction with biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives with similar structural motifs have shown effective inhibition against parasites responsible for diseases such as malaria and leishmaniasis.

The following table summarizes the antiparasitic activity (EC50 values) of related compounds:

Compound StructureEC50 (μM)Activity Type
Compound A0.010Antimalarial
Compound B0.577Antileishmanial
Compound C0.064Antiparasitic

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated using the MTT assay. The results indicate variable cytotoxicity depending on the cell line used:

Cell LineIC50 (μM)Observations
HeLa15Moderate toxicity
A54925Low toxicity
MCF710High toxicity

The proposed mechanism of action for this compound involves interaction with specific enzymes and pathways critical for parasite survival. Similar compounds have been shown to inhibit trypanothione reductase (TR), leading to increased oxidative stress within the parasite cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrolo-triazole derivatives where this compound was included in the screening process. The results demonstrated that modifications to the phenyl groups significantly impacted both solubility and biological activity.

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